CK1δ Potency: IC50 34 nM Against Recombinant Rat CK1δ — Comparable to Lead Isoxazole Probes and 8.5-Fold More Potent than LH846
In a radiometric protein kinase filter binding assay against rat CK1δ, the target compound achieves an IC50 of 34 nM [1]. This places it in the same potency tier as the well-characterized 3,4-diaryl-isoxazole lead 'isoxazole 8' (CK1δ IC50 = 33 nM, as reported by Peifer et al. 2009 [2]) and SR-3029 (CK1δ IC50 = 44 nM ), while being 8.5-fold more potent than the commercially benchmarked CK1δ inhibitor LH846 (IC50 = 290 nM [3]).
| Evidence Dimension | CK1δ inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 34 nM (rat CK1δ, radiometric filter binding assay) |
| Comparator Or Baseline | LH846 IC50 = 290 nM; SR-3029 IC50 = 44 nM; Isoxazole 8 IC50 = 33 nM |
| Quantified Difference | 8.5-fold more potent than LH846; comparable to SR-3029 (1.3×) and isoxazole 8 (1.03×) |
| Conditions | Radiometric protein kinase filter binding assay; rat CK1δ expressed in E. coli (BindingDB data from Ulm University Hospital curation) [1] |
Why This Matters
A 34 nM IC50 against CK1δ places this compound among the most potent oxazole-based CK1δ inhibitors available, offering a significant potency advantage over the widely used chemical probe LH846, which is relevant for dose-sparing in cellular assays.
- [1] BindingDB, BDBM50025015: IC50 34 nM for rat CK1δ, radiometric protein kinase filter binding assay. Available at: https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50025015 View Source
- [2] Peifer, C.; et al. J. Med. Chem. 2009, 52, 7618–7630. IC50 (CK1δ) = 0.033 µM for isoxazole 8. View Source
- [3] Sigma-Aldrich / R&D Systems: LH846, CK1δ IC50 = 290 nM. Available at: https://www.sigmaaldrich.cn View Source
